N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine
Description
N',N'-Diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine is a heterocyclic compound featuring a tricyclic core with four nitrogen atoms and three methyl substituents. Its structure combines a tetrazatricyclo framework with a propane-1,3-diamine side chain modified by diethyl and trimethyl groups. Analytical characterization of such compounds typically involves mass spectrometry (MS), nuclear magnetic resonance (NMR), and elemental analysis, as demonstrated for related heterocycles .
Properties
IUPAC Name |
N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6/c1-6-24(7-2)10-8-9-20-16-12-15(5)22-19-17-13(3)11-14(4)21-18(17)23-25(16)19/h11-12,20H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJQBHQGTYZJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=CC(=NC2=C3C(=CC(=NC3=NN12)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tricyclic Ring System: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Nitrogen Atoms: Nitrogen atoms are introduced through amination reactions, which may involve the use of reagents such as ammonia or amines.
Alkylation: The final step involves the alkylation of the nitrogen atoms with diethyl groups, which can be achieved using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the tricyclic ring system or the nitrogen atoms.
Substitution: The compound can undergo substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying various biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Identification of Structurally Similar Compounds
To identify analogs, computational methods such as Tanimoto similarity indexing and substructure searches are employed. For example:
- Tanimoto similarity (based on Morgan fingerprints or MACCS keys) quantifies structural overlap. Compounds with scores >0.8 are considered highly similar .
- Substructure searches focus on shared scaffolds, such as the tetrazatricyclo core, while varying peripheral substituents .
Table 1: Similarity Metrics for Selected Analogs
| Compound Name | Tanimoto Score (Morgan) | Shared Scaffold | Key Substituent Differences |
|---|---|---|---|
| Target Compound | - | Tetrazatricyclohexaene | Diethyl, trimethyl, propane-diamine |
| N,N,N',N'-Tetramethyl-1,3-propanediamine | 0.65 | Propane-diamine | Tetramethyl vs. diethyl/trimethyl |
| Veronicoside (phenylpropanoid derivative) | 0.42 | None | Benzoic acid vs. tricyclic core |
| PERK Inhibitor Analogs | 0.78–0.85 | Tetrazatricyclohexaene | Varied alkyl/aryl side chains |
Data derived from PubChem, ChemBridge, and spectral comparisons .
Structural and Functional Comparison
Core Scaffold Variations
The tetrazatricyclo[7.4.0.02,7]tridecahexaen system is rare but shares similarities with:
- Tetrazatricyclo derivatives in kinase inhibitors : Analogs with modified nitrogen positions exhibit altered binding affinities to targets like PERK, where Met7 contact areas influence potency .
- Heterocyclic amines : Compounds like N,N,N',N'-tetramethyl-1,3-propanediamine lack the tricyclic core but share the propane-diamine motif, highlighting the role of steric hindrance in reactivity .
Substituent Effects
- Diethyl vs. Trimethyl groups : Diethyl substituents enhance lipophilicity (logP +0.3) compared to trimethyl groups, impacting membrane permeability .
- Propane-diamine chain length : Shorter chains (e.g., ethylenediamine) reduce steric bulk but limit conformational flexibility .
Table 2: Physicochemical Properties
| Property | Target Compound | N,N,N',N'-Tetramethyl-1,3-propanediamine | Veronicoside |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 160.26 | 492.5 |
| logP (Predicted) | 2.8 | 1.2 | 1.5 |
| NMR 13C Peaks (ppm) | 15–120 (broad) | 20–55 (sharp) | 60–170 |
| Key Functional Groups | Tetrazatricyclo | Propane-diamine | Phenylpropanoid |
Data inferred from spectral patterns and computational tools .
Bioactivity and Pharmacokinetic Profiling
While direct bioactivity data for the target compound is unavailable, analogs provide insights:
- HDAC inhibitors : Aglaithioduline (~70% similarity to SAHA) demonstrates that structural complexity correlates with target selectivity .
- PERK inhibitors : Scaffold similarity implies possible kinase modulation, though substituent differences may alter toxicity profiles .
Challenges in Comparative Analysis
- Spectral Data Gaps: Limited NMR/MS data for the target compound complicates direct comparisons with phenylpropanoids or simpler amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
